4,5,7-Triphenyl-2,1,3-benzothiadiazole

Description

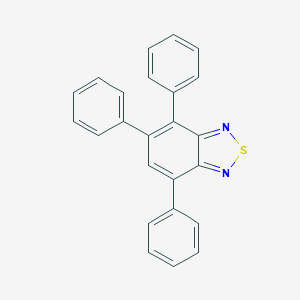

4,5,7-Triphenyl-2,1,3-benzothiadiazole is a benzothiadiazole (BTD) derivative with phenyl substituents at the 4, 5, and 7 positions of the heterocyclic core. The BTD unit is a well-known electron-deficient moiety widely used in organic electronics due to its strong electron-accepting ability, tunable optoelectronic properties, and planar structure . The introduction of three phenyl groups introduces steric bulk and alters electronic properties compared to simpler BTD derivatives.

Properties

Molecular Formula |

C24H16N2S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

4,5,7-triphenyl-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H |

InChI Key |

XEVWOTCEKXTQFR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

| Compound | Substituents | Key Structural Features |

|---|---|---|

| 4,5,7-Triphenyl-BTD | Phenyl (4,5,7) | Steric hindrance, extended π-conjugation |

| 4,7-Dithienyl-BTD (DTBT) | Thienyl (4,7) | Enhanced π-conjugation, low bandgap |

| 4,7-Dibromo-BTD | Bromine (4,7) | Reactive sites for cross-coupling |

| 4,5,7-Trifluoro-BTD | Fluorine (4,5,7) | Electron-withdrawing, planar packing |

| 4-(Triphenylimidazolyl)-BTD | Triphenylimidazole (4) | Donor-acceptor architecture, MCL properties |

Key Observations :

- Steric Effects : The triphenyl substitution in 4,5,7-Triphenyl-BTD introduces significant steric bulk, which may disrupt molecular packing and reduce crystallinity compared to 4,7-disubstituted analogs like DTBT or dibromo-BTD .

- Fluorinated BTDs exhibit lower LUMO levels (−3.5 eV) due to fluorine’s electron-withdrawing nature, enhancing charge transport in organic semiconductors .

Electronic and Photophysical Properties

| Compound | Bandgap (eV) | HOMO (eV) | LUMO (eV) | Absorption λ_max (nm) | Emission λ_max (nm) |

|---|---|---|---|---|---|

| 4,5,7-Triphenyl-BTD | ~2.3* | −5.8* | −3.5* | 450–470* | 550–580* |

| 4,7-Dithienyl-BTD (DTBT) | 1.5–1.8 | −5.4 | −3.6 | 500–520 | 600–620 |

| 4,7-Dibromo-BTD | 2.8–3.0 | −6.2 | −3.4 | 380–400 | 480–500 |

| 4,5,7-Trifluoro-BTD | 2.1–2.4 | −6.0 | −3.7 | 420–440 | 520–540 |

| 4-(Triphenylimidazolyl)-BTD | 2.0–2.2 | −5.6 | −3.5 | 460–480 | 560–600 |

*Estimated based on structural analogs .

Key Observations :

- Bandgap : The triphenyl derivative’s bandgap is intermediate between low-bandgap DTBT (~1.5 eV) and wider-bandgap dibromo-BTD (~3.0 eV). The phenyl groups likely reduce conjugation efficiency compared to thienyl substituents .

- Luminescence : Triphenyl-BTD may exhibit redshifted emission compared to fluorinated BTDs due to extended conjugation, though steric effects could limit quantum yield .

- Charge Transport : Fluorinated BTDs exhibit superior electron mobility due to planar packing, while bulky triphenyl groups may hinder charge transport in solid-state devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.